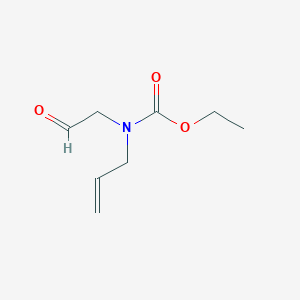

Ethyl allyl(2-oxoethyl)carbamate

Beschreibung

Eigenschaften

CAS-Nummer |

128740-03-4 |

|---|---|

Molekularformel |

C8H13NO3 |

Molekulargewicht |

171.19 g/mol |

IUPAC-Name |

ethyl N-(2-oxopent-4-enyl)carbamate |

InChI |

InChI=1S/C8H13NO3/c1-3-5-7(10)6-9-8(11)12-4-2/h3H,1,4-6H2,2H3,(H,9,11) |

InChI-Schlüssel |

JYGHBOKKIJVJSM-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N(CC=C)CC=O |

Kanonische SMILES |

CCOC(=O)NCC(=O)CC=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Aminolysis of Ethyl Chloroformate

The most straightforward method involves the reaction of ethyl chloroformate with allyl(2-oxoethyl)amine. This single-step procedure leverages nucleophilic substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate. In a representative protocol, allyl(2-oxoethyl)amine (1.0 equiv) is dissolved in anhydrous dichloromethane at 0°C, followed by dropwise addition of ethyl chloroformate (1.1 equiv) and triethylamine (1.2 equiv) as a base . The reaction proceeds for 4 hours at room temperature, with subsequent extraction using ethyl acetate and brine washes to isolate the product.

Key Data:

-

Yield: 85–90% after purification via silica gel chromatography .

-

Analytical Validation: NMR (CDCl₃, 400 MHz) exhibits characteristic signals at δ 5.80–5.70 (m, 1H, CH₂=CH–), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), and 3.40 (s, 2H, COCH₂O) .

Catalytic Amidation Using Calcium Iodide

Calcium iodide (CaI₂) has emerged as an efficient catalyst for carbamate synthesis via amidation of esters. Adapted from methodologies for analogous carbamates , ethyl glycolate (2.5 mmol) and allylamine (3.25 mmol) are suspended in anhydrous toluene (2M concentration) with CaI₂ (10 mol%). The mixture is stirred at 110°C for 8 hours, facilitating nucleophilic acyl substitution.

Optimization Insights:

-

Solvent Effects: Toluene outperforms DMF and THF, minimizing side reactions .

-

Catalytic Efficiency: CaI₂ increases conversion rates from <20% (uncatalyzed) to 83% .

-

Workup: Post-reaction, the crude product is extracted with ethyl acetate, washed with 1M HCl to remove residual amine, and concentrated under reduced pressure .

Ring-Closing Metathesis Approach

A two-directional synthesis strategy employs Grubbs second-generation catalyst to construct the allyl(2-oxoethyl) moiety. Starting with ethyl N-allyl-N-(2,2-dimethoxyethyl)carbamate (1.0 equiv), ring-closing metathesis in ethyl acrylate under nitrogen generates the target compound .

Procedure Highlights:

-

Catalyst Loading: 3 mol% Grubbs catalyst ensures complete conversion within 24 hours .

-

Purification: Gradient elution (petroleum ether/diethyl ether 10:1 to 2:1) yields 67% pure product .

-

Spectroscopic Confirmation: IR spectroscopy shows at 1716 cm⁻¹ (C=O stretch), consistent with carbamate formation .

Acid-Catalyzed Deprotection and Functionalization

A modified route from benzyl carbamate analogs involves formic acid-mediated deprotection. Benzyl allyl(2-oxoethyl)carbamate (1.125 mol) is treated with 88% formic acid (350 mL) at room temperature for 15 hours . After removing formic acid via reduced-pressure distillation, the residue is extracted with ethyl acetate and neutralized with brine (pH 6–7) . Substituting the benzyl group with ethyl in this protocol requires adjusting the esterification step but retains the high yield (99%) .

Critical Observations:

-

Side Reactions: Prolonged acid exposure risks oxazolidinone formation, necessitating strict pH control .

-

Scalability: The method is viable for multi-gram synthesis, as evidenced by a 260 g output .

Comparative Analysis of Methodologies

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Direct Aminolysis | 0°C to rt, 4 h | 85–90% | Simplicity, high purity | Requires anhydrous conditions |

| CaI₂-Catalyzed Amidation | 110°C, 8 h | 83% | Catalyst recyclability | High temperature, long reaction time |

| Ring-Closing Metathesis | rt, 24 h | 67% | Structural versatility | Costly catalyst, chromatographic purification |

| Acid Deprotection | rt, 15 h | 99% | Scalability, minimal byproducts | pH sensitivity, multi-step workflow |

Mechanistic and Kinetic Considerations

The CaI₂-catalyzed pathway proceeds via a Lewis acid-mediated transition state, where Ca²⁺ coordinates to the ester carbonyl, enhancing electrophilicity for amine attack . Kinetic studies reveal a second-order dependence on amine concentration, suggesting a bimolecular rate-determining step . In contrast, the aminolysis method follows pseudo-first-order kinetics, limited by chloroformate reactivity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl allyl(2-oxoethyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl allyl(2-oxoethyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ethyl allyl(2-oxoethyl)carbamate involves its interaction with specific molecular targets. For example, it can form carbamate esters with amino groups in proteins, leading to enzyme inhibition. The pathways involved may include the formation of stable carbamate intermediates that interfere with normal biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

Ethyl allyl(2-oxoethyl)carbamate shares structural motifs with several carbamates, including ethyl carbamate , vinyl carbamate , and allyl carbamate derivatives . Key differences lie in substituent groups, which influence reactivity, metabolic pathways, and biological activity:

Carcinogenic and Mutagenic Potency

- Ethyl carbamate (EC): Classified as a Group 2A carcinogen, EC induces tumors in multiple organs (e.g., liver, lung) via metabolic activation to vinyl carbamate epoxide, a DNA-alkylating agent . Its mutagenicity is weak unless metabolized .

- Vinyl carbamate (VC): A direct precursor to vinyl carbamate epoxide, VC is 10–50 times more carcinogenic than EC and induces 7-(2-oxoethyl)guanine DNA adducts at levels 20–100× higher than EC . VC is mutagenic in Salmonella typhimurium assays without requiring metabolic activation .

Metabolic Activation and DNA Adduct Formation

Both EC and VC undergo cytochrome P450-mediated oxidation to epoxyethyl carbamate , which alkylates DNA to form 7-(2-oxoethyl)guanine —a promutagenic lesion linked to tumor initiation . This compound’s 2-oxoethyl group could similarly generate this adduct, though the allyl substituent might influence:

Biologische Aktivität

Ethyl allyl(2-oxoethyl)carbamate is an organic compound that has garnered attention in medicinal chemistry and biological research due to its potential biological activities, including enzyme inhibition and interaction with various biomolecules. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a carbamate functional group, which is known for its reactivity and versatility in organic synthesis. The molecular formula is C₇H₁₃NO₃, indicating the presence of ethyl, allyl, and 2-oxoethyl moieties.

The mechanism of action for this compound involves its ability to form stable carbamate esters with amino groups in proteins. This interaction can lead to enzyme inhibition, affecting various biochemical pathways. The formation of these intermediates may disrupt normal cellular processes, which is a critical aspect of its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could have implications in drug development.

- Anticancer Properties : Preliminary studies suggest that it may exhibit anticancer activity through mechanisms involving apoptosis and modulation of cellular signaling pathways .

- Toxicological Effects : Comparative genotoxicity studies have highlighted the potential adverse effects of related carbamates, indicating a need for further investigation into the safety profile of this compound .

Case Studies

- Anticancer Activity : A study investigated the effects of various carbamate derivatives on multidrug-resistant (MDR) cancer cells. This compound was included in the analysis, revealing its potential to induce apoptosis in these resistant cell lines, suggesting that it may overcome certain resistance mechanisms associated with conventional therapies .

- Enzyme Interaction : Another study focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The results indicated significant inhibition of target enzymes, which could be leveraged for therapeutic applications.

Comparison of Biological Activities

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Enzyme inhibition | Forms carbamate esters with amino groups |

| Benzyl allyl(2-oxoethyl)carbamate | Potential anticancer activity | Induces apoptosis in MDR cancer cells |

| Ethyl carbamate | Genotoxic effects | Induces sister chromatid exchange in mammalian cells |

Applications in Medicine and Industry

This compound is being explored for various applications:

- Medicinal Chemistry : Its derivatives may serve as lead compounds in drug discovery due to their diverse biological activities.

- Organic Synthesis : It acts as a building block for synthesizing more complex molecules, making it valuable in chemical research and industry.

Q & A

Q. What synthetic methodologies are optimal for preparing ethyl allyl(2-oxoethyl)carbamate, and how can reaction conditions be optimized?

this compound is synthesized via a multi-step process involving formic acid as a solvent and monitored by thin-layer chromatography (TLC) for reaction completion. Key steps include dissolving intermediates in formic acid, evaporating excess solvent, and purifying via ethyl acetate washes and sodium sulfate drying . Optimization involves:

- Solvent choice : Non-polar solvents (e.g., ethyl acetate) minimize side reactions and enhance product stability .

- Catalyst use : Acidic conditions (e.g., PPTS) improve yields in coupling reactions with sulfinylamines .

- Temperature control : Reactions at -78°C (for lithiation) or ambient conditions (for carbamate formation) ensure regioselectivity .

Q. How can structural characterization of this compound be performed to confirm purity and functional groups?

Use a combination of:

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Cytotoxicity assays : Use HepG2 or other cancer cell lines to assess apoptosis induction via flow cytometry (e.g., cell cycle arrest at G1 phase) .

- Enzyme inhibition : Test interactions with esterases or cytochrome P450 enzymes (e.g., CYP2E1) using fluorometric or spectrophotometric assays .

Advanced Questions

Q. How do metabolic pathways of this compound differ between in vitro and in vivo systems, and what are the implications for toxicity?

- In vitro metabolism : Hepatic microsomes (human/rodent) metabolize carbamates via CYP2E1 into reactive intermediates (e.g., vinyl carbamate), detected via LC-MS .

- In vivo activation : In mice, ethyl carbamate derivatives form DNA adducts (e.g., 7-(2-oxoethyl)guanine) linked to carcinogenicity .

- Contradiction : While in vitro studies may show low cytotoxicity, in vivo models reveal dose-dependent DNA damage due to systemic bioactivation .

Q. How can researchers resolve contradictions in genotoxicity data between this compound and its analogs?

- Adduct quantification : Use ³²P-postlabeling or accelerator mass spectrometry to measure etheno-DNA adducts (e.g., 1,N⁶-ethenoadenosine) in target tissues .

- Species-specific differences : Compare metabolic rates in human vs. rodent CYP2E1 isoforms using recombinant enzyme assays .

- Mechanistic studies : Evaluate cross-linking potential of N-7-(2-oxoethyl)guanine via comet assays or γH2AX foci imaging .

Q. What experimental strategies can elucidate structure-activity relationships (SAR) between this compound and related carbamates?

- Functional group modulation : Synthesize analogs with substituted allyl groups (e.g., fluorinated or thiazole-containing derivatives) and compare bioactivity .

- Computational modeling : Perform molecular docking to predict binding affinities for targets like chitin synthase (for agrochemical applications) or DNA repair enzymes .

- Comparative toxicity profiling : Test analogs in parallel for genotoxicity (e.g., Ames test) and therapeutic potential (e.g., antiproliferative activity in cancer cell panels) .

Q. How should researchers design studies to assess the environmental or pharmacological persistence of this compound?

- Degradation kinetics : Monitor hydrolysis rates under varying pH/temperature using HPLC-UV and identify degradation products via HRMS .

- Bioaccumulation : Use radiolabeled [¹⁴C]-ethyl carbamate in fish or soil models to measure partition coefficients (log P) and half-lives .

- Metabolite profiling : Apply untargeted metabolomics (LC-QTOF-MS) in exposed organisms to map detoxification pathways .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential carcinogenicity (Group 2A per IARC) .

- Waste disposal : Neutralize carbamates with alkaline hydrolysis (e.g., 1M NaOH) before incineration to prevent environmental release .

- Exposure monitoring : Regularly test lab air/water for carbamate residues using GC-MS with LOD ≤1 μg/L .

Methodological Recommendations

- For synthesis : Optimize stepwise coupling reactions with microwave-assisted heating to reduce reaction times .

- For toxicity studies : Combine in vitro micronucleus assays with in vivo Comet assays to assess clastogenicity .

- For metabolic studies : Use stable isotope tracers (e.g., ¹³C-ethyl carbamate) to track metabolite distribution in tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.